N-(2-chloro-6-methylphenyl)-2-cyanoacetamide
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting and boiling points, its solubility in various solvents, its spectral properties, and its reactivity.Scientific Research Applications
Metabolism Studies in Herbicide Research One significant area of research involving N-(2-chloro-6-methylphenyl)-2-cyanoacetamide relates to its metabolism in herbicide applications. A study by Coleman et al. (2000) focused on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. The research highlights the metabolic pathways of various chloroacetamide herbicides, contributing to a better understanding of their potential carcinogenicity.
Antimicrobial Agent Synthesis The compound has been explored in the synthesis of antimicrobial agents. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. This research, published in the International Journal of Molecular Sciences, demonstrates the potential of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide derivatives in medical applications.
Photodegradation Studies The photodegradation of metolachlor, a compound related to N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, was studied by Wilson and Mabury (2000). They investigated the production of monochloroacetic acid during the photolysis of metolachlor in a sunlight simulator, which is crucial for understanding the environmental impact of such herbicides. Their findings are detailed in the Journal of agricultural and food chemistry.
Protein Synthesis and Herbicide Mode of Action Research by Deal et al. (1980) in Weed Science investigated the effects of chloracetamides, including compounds similar to N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, on protein synthesis. This study provides insights into the mode of action of chloracetamide herbicides.
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, or new synthesis methods that could be developed.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-cyanoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(11)10(7)13-9(14)5-6-12/h2-4H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCJKAFQBNQMBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308040 | |
Record name | N-(2-chloro-6-methylphenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-methylphenyl)-2-cyanoacetamide | |
CAS RN |
87165-28-4 | |
Record name | NSC201563 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-chloro-6-methylphenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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